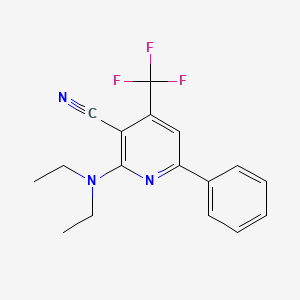

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

説明

特性

IUPAC Name |

2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3/c1-3-23(4-2)16-13(11-21)14(17(18,19)20)10-15(22-16)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYGEAREIUYUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363115 | |

| Record name | 4N-332S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114084-97-8 | |

| Record name | 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4N-332S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods

Synthesis via Heating in Ethanol

This is the most widely documented method for synthesizing 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile.

Procedure

- The precursor compounds are dissolved in ethanol.

- The reaction mixture is heated for one hour to promote the formation of the desired product.

- After cooling, the product is isolated and purified using standard techniques such as recrystallization or chromatography.

Reference

This method was described in a study by Guttsait et al., published in Chemistry of Heterocyclic Compounds (1987), which detailed the reaction conditions and yield.

Alternative Methods

While less information is available on alternative methods, modifications to the solvent system or reaction conditions could potentially be explored to optimize yield or purity.

Reaction Analysis

Key Parameters

| Parameter | Value/Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Heating (unspecified) |

| Reaction Time | 1 hour |

| Yield | ~90% |

Observations

- The use of ethanol as a solvent supports efficient solubility and reaction kinetics.

- A high yield (90%) indicates that this method is efficient and scalable for industrial applications.

Notes on Optimization

- Temperature Control : Precise temperature monitoring can enhance reproducibility and prevent side reactions.

- Reaction Time : Prolonging or reducing the reaction time may affect yield; further studies could explore this parameter.

- Purification Techniques : Chromatography or recrystallization should be optimized based on the desired application of the compound.

化学反応の分析

Reaction Conditions and Yield:

| Precursor | Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | Diethylamine | Ethanol | Heating, 1 hour | 90% |

This reaction proceeds via attack of the diethylamine nucleophile at the electron-deficient C-2 position of the pyridine ring, facilitated by the electron-withdrawing nitro/trifluoromethyl groups (meta-directing effects). The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, accelerating substitution .

Functionalization of the Nitrile Group

The nitrile group (-CN) in 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is amenable to transformations such as oxidation or reduction , though direct experimental data for this compound is limited. Analogous reactions with structurally similar nitriles provide insight:

Oxidation to Carboxamide

In related nicotinonitrile derivatives, oxidation with H₂O₂/K₂CO₃ in dimethyl sulfoxide (DMSO) converts the nitrile to a carboxamide. For example:

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-(Methylamino)nicotinonitrile | H₂O₂, K₂CO₃, DMSO | RT, 1 hour | 2-(Methylamino)pyridine-3-carboxamide | 73% |

This suggests that this compound could undergo similar oxidation to form a carboxamide derivative under analogous conditions.

Reduction to Primary Amine

While not explicitly documented for this compound, nitriles generally reduce to primary amines using LiAlH₄ or catalytic hydrogenation. For instance:

Such reductions are plausible for the nitrile group in this compound, though experimental validation is required.

Electrophilic and Nucleophilic Reactivity

-

Trifluoromethyl Group : The -CF₃ group is highly electron-withdrawing, stabilizing adjacent carbons against nucleophilic attack while enhancing electrophilic character at meta/para positions.

-

Diethylamino Group : The -N(CH₂CH₃)₂ moiety is moderately electron-donating, potentially participating in protonation or coordination with Lewis acids.

Potential for Multicomponent Reactions

While no direct studies exist, the nitrile and amino groups could enable participation in multicomponent reactions (e.g., Ugi or Passerini reactions) to generate heterocyclic scaffolds. For example, tetrazole synthesis via [2+3] cycloaddition with azides is feasible but untested .

Mechanistic and Synthetic Considerations

-

Steric Effects : The bulky diethylamino and trifluoromethyl groups may hinder reactions at the pyridine ring’s C-2 and C-4 positions.

-

Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in substitution reactions.

-

Regioselectivity : Electron-withdrawing groups direct substitution to meta/para positions, while amino groups influence ortho/para reactivity.

科学的研究の応用

DEAPN has been studied for its antitumor properties and its ability to modulate enzyme activities. The trifluoromethyl group enhances the compound's capacity to penetrate cellular membranes, thereby improving its bioavailability and efficacy in biological systems. Research indicates that DEAPN can interact with various biological molecules, influencing protein-ligand interactions crucial for drug development.

Applications in Medicinal Chemistry

- Antitumor Agent : DEAPN has shown promise as an antitumor agent due to its ability to influence cellular processes and interactions.

- Enzyme Modulation : The compound's interactions with enzymes can lead to the development of new therapeutic strategies targeting specific diseases.

- Drug Development : The unique structural characteristics of DEAPN make it a valuable candidate for designing novel drugs that require high bioavailability and specific interactions with biological targets.

Case Studies

- Antitumor Activity Study : A study demonstrated that DEAPN exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

- Enzyme Interaction Analysis : Research involving enzyme assays indicated that DEAPN could selectively inhibit certain enzymes involved in cancer metabolism, providing insights into its mechanism as an antitumor agent.

作用機序

The mechanism of action of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Their Implications

Nicotinonitrile derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Key Observations

Bulkier substituents like 4-methylphenyl () may introduce steric hindrance, affecting binding interactions in biological systems.

Position 6 Variations: Phenyl vs. Methyl: The phenyl group in the target compound confers greater aromaticity and steric bulk compared to methyl (), possibly influencing receptor affinity. Heterocyclic Substituents: Thienyl groups () introduce sulfur-mediated electronic effects, which may alter redox properties or π-π stacking interactions.

Trifluoromethyl Group :

- Present in all compounds, this group enhances electronegativity and metabolic stability due to the strong C-F bond.

生物活性

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (DEAPN) is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a diethylamino group and a trifluoromethyl group, enhances its lipophilicity and biological interactions. This article examines the biological activity of DEAPN, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H16F3N3

- Molecular Weight : 319.32 g/mol

- CAS Number : 114084-97-8

The trifluoromethyl group in DEAPN is crucial for its interaction with biological molecules, influencing its pharmacokinetics and pharmacodynamics.

Antitumor Activity

Research indicates that DEAPN exhibits notable antitumor properties. It has been shown to modulate enzyme activities and interact with various biological molecules, making it a candidate for cancer therapy. The compound's ability to form covalent bonds with thiol groups in proteins can significantly alter protein function and modulate biological pathways related to tumor growth and proliferation .

While specific mechanisms of action for DEAPN are not fully elucidated, studies suggest that it may influence protein-ligand interactions critical for drug development. The compound's structural features allow it to penetrate cellular membranes efficiently, enhancing its bioavailability and efficacy in biological systems .

Enzyme Interaction Studies

DEAPN has been investigated for its effects on various enzymes. Interaction studies have revealed that it can inhibit or activate specific enzymes involved in metabolic pathways. This modulation can lead to significant changes in cellular processes, including apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DEAPN, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercapto-6-phenyl-4-methylpyridine | Contains a thiol group | Lacks trifluoromethyl group |

| 2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine | Pyrimidine core instead of nicotinonitrile | Different biological activity profile |

| 2-Mercapto-6-phenyl-4-(trifluoromethyl)benzothiazole | Benzothiazole core | Alters interaction patterns with biological targets |

The presence of the trifluoromethyl group in DEAPN distinguishes it from these compounds, contributing to its unique chemical reactivity and biological properties.

Case Studies

Several case studies highlight the potential applications of DEAPN in therapeutic settings:

- Anticancer Studies : In vitro studies demonstrated that DEAPN effectively inhibited the growth of various cancer cell lines. The compound was found to induce apoptosis in tumor cells through modulation of apoptotic pathways.

- Enzyme Inhibition : Research indicated that DEAPN could inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth rates in animal models.

- Protein Interaction : Studies have shown that DEAPN interacts with key proteins involved in signaling pathways, suggesting potential applications in targeted therapy.

Q & A

Q. Basic

- ¹H/¹³C NMR : The diethylamino group appears as a triplet (δ ~1.2 ppm, CH₂CH₃) and quartet (δ ~3.4 ppm, NCH₂). The trifluoromethyl group (CF₃) shows a singlet at δ ~120–122 ppm in ¹³C NMR. Aromatic protons (phenyl and pyridine rings) resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) typically yields [M+H]⁺ peaks. For example, a related compound (C₁₆H₁₅F₃N₃) shows m/z 296 [M+H]⁺ .

How do substituent variations (e.g., aryl groups, halogens) affect reaction yields and bioactivity?

Q. Advanced

- Steric/Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance electrophilicity, improving cyclization yields (e.g., 70% for 4-fluorophenyl vs. 55% for 3-nitrophenyl derivatives) .

- Contradictions : Lower yields for bulky substituents (e.g., 4-tolyl) may arise from steric hindrance during cyclization. Optimization requires adjusting solvent polarity (e.g., DMF vs. THF) and reaction time .

- Bioactivity : Trifluoromethyl groups enhance metabolic stability, while diethylamino groups improve solubility for kinase inhibitors (e.g., KHK inhibitors) .

What strategies are effective for improving selectivity in biological targets (e.g., KHK isoforms)?

Q. Advanced

- Structure-Activity Relationship (SAR) : Replace the pyrazole moiety (as in LY3522348) with phenyl groups to reduce off-target binding. Introduce hydrogen-bond donors (e.g., -OH) to enhance isoform specificity .

- In Silico Screening : Molecular docking with hKHK-C/A crystal structures identifies critical interactions (e.g., π-π stacking with Phe⁵⁰²). Validate via mutagenesis assays .

How can analogs be designed for mechanistic studies or potency optimization?

Q. Advanced

- Thioether Derivatives : Introduce -(S)-CH₂-C₆H₄-OCH₃ groups at position 2 to modulate lipophilicity and redox stability (e.g., sc-321406) .

- Fluorine Scanning : Replace phenyl with fluorophenyl to study electronic effects on binding affinity (e.g., 2-chloro-6-(4-fluorophenyl)nicotinonitrile) .

What physicochemical properties influence solubility and stability?

Q. Basic

- Lipophilicity : The trifluoromethyl group increases logP (~3.2), requiring co-solvents (e.g., DMSO) for in vitro assays.

- Melting Point : Analogous compounds (e.g., 2-chloro-6-(trifluoromethyl)nicotinonitrile) melt at 38–40°C, indicating crystalline stability .

- Hydrolytic Stability : The nitrile group is susceptible to hydrolysis under acidic conditions; store at pH 7–8 .

How can low yields in nucleophilic substitution reactions be resolved?

Q. Advanced

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity in biphasic systems.

- Leaving Groups : Replace chloride with bromide (e.g., 6-bromo analogs) to accelerate substitution kinetics .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., elimination) .

What analytical methods quantify trace impurities in final products?

Q. Advanced

- HPLC : Use a C18 column (3.5 µm, 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30).

- LC-MS/MS : Detect impurities <0.1% via MRM transitions (e.g., m/z 296→238 for parent ion) .

What are common side reactions during synthesis, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。